Cas no 90375-98-7 (1,3-Diaminopropane-d6)

1,3-Diaminopropane-d6 is a deuterated analog of 1,3-diaminopropane, where all six hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in NMR spectroscopy and mass spectrometry, providing improved signal resolution and reduced background interference in structural and mechanistic studies. The compound is particularly valuable in pharmaceutical and biochemical research, where precise tracking of molecular interactions and metabolic pathways is essential. Its high isotopic purity and stability ensure reliable performance in quantitative analyses. Additionally, 1,3-Diaminopropane-d6 serves as a versatile building block in the synthesis of deuterated derivatives for advanced research applications.
1,3-Diaminopropane-d6 structure
1,3-Diaminopropane-d6 structure
Product Name:1,3-Diaminopropane-d6
CAS No:90375-98-7
MF:C3H10N2
MW:80.1618704795837
MDL:MFCD04118248
CID:798298
PubChem ID:54466908
Update Time:2025-11-06

1,3-Diaminopropane-d6 Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propane-1,1,2,2,3,3-d6-diamine(9CI)
    • 1,3-Diaminopropane-d6
    • 1,3-Propanediamine-1,1,2,2,3,3-d6
    • (?H?)propane-1,3-diamine
    • 1,3-Diamino(propane-d6), 98 atom % D, 98% (CP)
    • (~2~H_6_)Propane-1,3-diamine
    • D99246
    • 1,3-Propane-d6-diamine
    • DTXSID20711540
    • 90375-98-7
    • 1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine
    • MFCD04118248
    • MDL: MFCD04118248
    • Inchi: 1S/C3H10N2/c4-2-1-3-5/h1-5H2/i1D2,2D2,3D2
    • InChI Key: XFNJVJPLKCPIBV-NMFSSPJFSA-N
    • SMILES: NC([2H])([2H])C([2H])([2H])C([2H])([2H])N

Computed Properties

  • Exact Mass: 80.122
  • Monoisotopic Mass: 80.122
  • Isotope Atom Count: 6
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 2
  • Complexity: 12.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1.4
  • Topological Polar Surface Area: 52A^2

Experimental Properties

  • Density: 0.959 g/mL at 25 °C
  • Melting Point: -12 °C(lit.)
  • Boiling Point: 140 °C(lit.)

1,3-Diaminopropane-d6 Security Information

1,3-Diaminopropane-d6 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB129152-50 mg
1,3-Propanediamine-1,1,2,2,3,3-d6; .
90375-98-7
50mg
€400.00 2023-06-24
abcr
AB129152-100 mg
1,3-Propanediamine-1,1,2,2,3,3-d6; .
90375-98-7
100mg
€588.00 2023-06-24
TRC
D416662-1mg
1,3-Diaminopropane-d6
90375-98-7
1mg
$ 167.00 2023-09-07
TRC
D416662-2.5mg
1,3-Diaminopropane-d6
90375-98-7
2.5mg
$380.00 2023-05-18
TRC
D416662-5mg
1,3-Diaminopropane-d6
90375-98-7
5mg
$ 707.00 2023-09-07
TRC
D416662-10mg
1,3-Diaminopropane-d6
90375-98-7
10mg
$1355.00 2023-05-18
abcr
AB129152-50mg
1,3-Propanediamine-1,1,2,2,3,3-d6; .
90375-98-7
50mg
€400.00 2025-04-15
abcr
AB129152-100mg
1,3-Propanediamine-1,1,2,2,3,3-d6; .
90375-98-7
100mg
€588.00 2025-04-15
A2B Chem LLC
AH84616-50mg
1,3-PROPANE-D6-DIAMINE
90375-98-7
50mg
$403.00 2024-05-20
A2B Chem LLC
AH84616-100mg
1,3-PROPANE-D6-DIAMINE
90375-98-7
100mg
$574.00 2024-05-20

1,3-Diaminopropane-d6 Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:90375-98-7)1,3-Diaminopropane-d6
Order Number:A1190958
Stock Status:in Stock
Quantity:50mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:14
Price ($):237.0/348.0
Email:sales@amadischem.com

Additional information on 1,3-Diaminopropane-d6

Research Brief on 1,3-Diaminopropane-d6 (CAS: 90375-98-7) in Chemical Biology and Pharmaceutical Applications

1,3-Diaminopropane-d6, a deuterated analog of 1,3-diaminopropane (CAS: 109-76-2), has garnered significant attention in chemical biology and pharmaceutical research due to its unique isotopic labeling properties. With the CAS number 90375-98-7, this compound serves as a critical tool in metabolic studies, drug development, and NMR-based structural analysis. Recent studies highlight its utility in tracing biochemical pathways and enhancing the precision of pharmacokinetic measurements.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers employed 1,3-Diaminopropane-d6 as a stable isotope-labeled internal standard for quantifying polyamine metabolism in cancer cell lines. The deuterium labeling (d6) enabled high-resolution mass spectrometry (HRMS) detection with minimal interference from endogenous compounds, achieving a detection limit of 0.1 nM. This approach revealed aberrant polyamine flux in glioblastoma models, suggesting new therapeutic targets.

Another breakthrough application was reported in ACS Chemical Biology, where 1,3-Diaminopropane-d6 facilitated the elucidation of enzyme mechanisms in bacterial spermidine synthases. By incorporating deuterium at specific positions, the study tracked proton transfer steps via kinetic isotope effects (KIEs), providing insights into the catalytic machinery of these drug-targetable enzymes. The compound's stability under physiological conditions (t1/2 > 48 h in PBS at 37°C) further validated its suitability for in vitro assays.

Pharmaceutical formulations have also leveraged 1,3-Diaminopropane-d6 as a tracer in ADME (Absorption, Distribution, Metabolism, Excretion) studies. A 2024 preclinical trial demonstrated its use in tracking the biodistribution of novel polyamine-conjugated anticancer agents, with deuterium labeling allowing simultaneous quantification of parent drugs and metabolites in plasma and tissue samples. The data revealed unexpected accumulation in renal proximal tubules, prompting safety reassessment of lead compounds.

Synthetic accessibility remains a focus, with recent protocols optimizing the deuteration of 1,3-diaminopropane using Pd/C-catalyzed H/D exchange (≥99% D-incorporation, Organic Process Research & Development 2023). This advancement addresses previous challenges in cost-effective large-scale production, particularly for GMP-grade material required in clinical-stage tracer applications.

Emerging applications include its role as a building block for deuterated liquid crystal materials in NMR alignment media (Journal of Physical Chemistry B 2023) and as a crosslinker for deuterated hydrogels in neutron scattering studies of macromolecular dynamics. These interdisciplinary uses underscore the compound's versatility beyond traditional biochemical labeling.

Future directions highlighted in recent reviews point to potential in vivo imaging applications when combined with emerging techniques like deuterium MRI. However, challenges persist in improving tissue-specific delivery and addressing isotopic effects on biological activity—areas where ongoing structure-activity relationship studies of 1,3-Diaminopropane-d6 derivatives may provide solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90375-98-7)1,3-Diaminopropane-d6
A1190958
Purity:99%/99%
Quantity:50mg/100mg
Price ($):237.0/348.0
Email